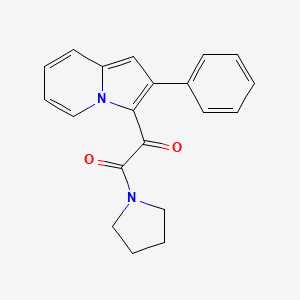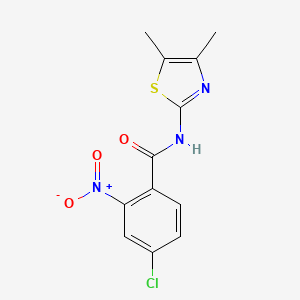
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a modulator of certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as an antipsychotic agent. It has also been shown to have analgesic effects in animal models, possibly through modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its unique structure and potential for use in various biochemical and physiological studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions that could be pursued in the study of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone. For example, further studies could be done to elucidate its mechanism of action and potential therapeutic effects. Additionally, studies could be done to investigate its potential use in other scientific research fields, such as cancer biology or immunology. Finally, studies could be done to optimize the synthesis method and purification techniques for this compound.
Méthodes De Synthèse
The synthesis of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone involves several steps. The starting materials are 2-phenylindole and pyrrolidine-2,5-dione. These two compounds are reacted together in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or ethanol, at a specific temperature and for a certain duration. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have affinity for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes. It has also been studied for its potential as an antipsychotic and analgesic agent.
Propriétés
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFEZBDYLDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)
![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)


![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
